molecular formula C14H11ClN4O3S3 B2380565 5-chloro-2-methylsulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide CAS No. 833444-21-6

5-chloro-2-methylsulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2380565
CAS No.: 833444-21-6
M. Wt: 414.9
InChI Key: ODGHJLFEHROGTF-UHFFFAOYSA-N
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Description

5-chloro-2-methylsulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is a potent, selective, and ATP-competitive inhibitor of casein kinase 1 delta and epsilon (CK1δ/ε). These kinases are central regulators of the circadian clock, and their dysregulation is implicated in various disorders. This compound has emerged as a critical pharmacological tool for probing the role of CK1 isoforms in circadian biology and disease pathogenesis. It exhibits high potency against CK1δ and CK1ε, with IC50 values in the low nanomolar range, and demonstrates significant selectivity over other kinases, including CK1α, enhancing its utility for specific mechanistic studies. Research utilizing this inhibitor has been instrumental in elucidating the post-translational mechanisms that control the stability and nuclear localization of core clock proteins, such as PERIOD (PER), thereby modulating the period and phase of circadian rhythms. Beyond chronobiology, its application extends to investigating the therapeutic potential of CK1δ/ε inhibition in cancer models , where it can induce cell cycle arrest and apoptosis, and in neurodegenerative diseases like Alzheimer's disease, where CK1 activity is linked to pathogenic tau hyperphosphorylation. The compound's ability to effectively cross the blood-brain barrier further underscores its value for in vivo studies targeting central nervous system processes. Its primary research value lies in its utility for dissecting CK1-dependent signaling pathways and for validating CK1δ/ε as a drug target for a range of conditions, from mood and sleep disorders to cancer and neurodegeneration.

Properties

IUPAC Name

5-chloro-2-methylsulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O3S3/c1-23-13-16-6-8(15)11(18-13)12(20)19-14-17-9-4-3-7(25(2,21)22)5-10(9)24-14/h3-6H,1-2H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGHJLFEHROGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-methylsulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H12ClN3O3S2C_{13}H_{12}ClN_3O_3S_2, with a molecular weight of approximately 368.83 g/mol. The structural components include a pyrimidine ring, a benzothiazole moiety, and various functional groups that contribute to its biological properties.

Research indicates that compounds similar to 5-chloro-2-methylsulfanyl derivatives often exhibit their biological effects through the inhibition of specific enzymes or pathways. For instance, studies on related pyrimidine compounds have shown that they can inhibit folate receptor α-expressing tumor cells by targeting de novo purine nucleotide biosynthesis pathways. This suggests that 5-chloro-2-methylsulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide may also engage similar mechanisms, potentially acting as an antifolate agent .

Antitumor Activity

Several studies have reported the antitumor properties of pyrimidine derivatives. For example:

  • In vitro Studies : Compounds with similar structures have been shown to inhibit the proliferation of cancer cell lines such as KB and CHO cells. The mechanism involves S-phase accumulation and apoptosis induction, which is reversible by excess folic acid, indicating a potential role of folate receptors in cellular uptake .

Antiviral Activity

The compound has been investigated for its antiviral properties against respiratory syncytial virus (RSV). It has been suggested that it may act as a therapeutic agent for RSV diseases due to its structural similarity to known antiviral compounds .

Case Studies

  • Antitumor Efficacy : A study focused on a related pyrimidine compound demonstrated significant growth inhibition in various cancer cell lines. The compound's ability to deplete ATP pools through dual inhibition of GARFTase and AICARFTase was highlighted as a key mechanism .
  • Antiviral Potential : In preclinical models, similar benzothiazole-pyrimidine hybrids exhibited promising results against RSV, suggesting that 5-chloro-2-methylsulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide could be further explored in clinical settings for respiratory infections .

Data Tables

Activity Mechanism Reference
AntitumorInhibition of folate receptor α; induces apoptosis
AntiviralPotential inhibition of RSV replication
Enzyme InhibitionDual inhibition of GARFTase and AICARFTase

Scientific Research Applications

Chemical Characteristics

  • IUPAC Name : 5-chloro-2-methylsulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
  • CAS Number : Not explicitly listed in the search results but can be derived from its structure.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various human cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical cancer cells. The mechanism of action often involves inducing apoptosis in cancer cells, which is crucial for cancer therapy.

Case Study: Cytotoxic Effects

A study demonstrated that compounds with similar structural features to 5-chloro-2-methylsulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide showed IC50 values below 100 μM against several cancer cell lines. For instance, the compound exhibited notable activity against HCT-116 cells with an IC50 value of 36 μM and HeLa cells at 34 μM, indicating strong potential for further development as an anticancer drug .

Antimicrobial Properties

The compound also demonstrates antimicrobial properties against a range of bacterial and fungal strains. Its efficacy has been compared to standard antibiotics like isoniazid and fluconazole. The inhibition of photosynthetic electron transport in chloroplasts has been observed, suggesting its broader applicability in agricultural settings as a biopesticide .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the core structure can significantly influence the biological activity of the compound. For example, substituents on the benzothiazole moiety have been shown to enhance anticancer activity and metabolic stability .

Synthetic Pathways

The synthesis of 5-chloro-2-methylsulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide involves multi-step reactions typically starting from readily available precursors. The synthetic routes often include:

  • Formation of the pyrimidine ring through cyclization reactions.
  • Introduction of the methylsulfanyl and methylsulfonyl groups via nucleophilic substitution reactions.
  • Final coupling steps to attach the benzothiazole moiety.

These methods are crucial for optimizing yield and purity in the synthesis process.

Yield and Reaction Conditions

The reaction conditions can vary significantly depending on the specific synthetic pathway chosen. Factors such as temperature, solvent choice (often organic solvents like dichloromethane or tetrahydrofuran), and reaction time play vital roles in determining the overall yield and effectiveness of the synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the pyrimidine ring, benzothiazole/thiazole moieties, or the sulfonyl/sulfanyl groups. These variations impact physicochemical properties, bioavailability, and target affinity.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Pyrimidine-4-carboxamide 5-Cl, 2-methylsulfanyl; 6-methylsulfonyl-1,3-benzothiazole C₁₅H₁₂ClN₃O₃S₃ 421.92 High polarity (methylsulfonyl), moderate lipophilicity (methylsulfanyl)
2-(Benzylsulfonyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide Pyrimidine-4-carboxamide 5-Cl, 2-benzylsulfonyl; 5-propyl-1,3,4-thiadiazole C₁₈H₁₇ClN₄O₃S₃ 495.01 Bulky benzylsulfonyl group; thiadiazole enhances metabolic stability
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide Pyrimidine-4-carboxamide 5-Cl, 4-fluorobenzylsulfanyl; 4-sulfamoylphenethyl C₂₂H₂₀ClFN₄O₃S₂ 541.00 Fluorine improves membrane permeability; sulfamoyl group aids solubility
6-Amino-5-chloro-N-[(1R)-1-(5-{[5-chloro-4-(trifluoromethyl)pyridin-2-yl]carbamoyl}-1,3-thiazol-2-yl)ethyl]pyrimidine-4-carboxamide Pyrimidine-4-carboxamide 6-amino, 5-Cl; trifluoromethylpyridine-thiazole C₁₇H₁₂Cl₂F₃N₇O₂S 530.28 Trifluoromethyl enhances lipophilicity; thiazole-pyridine linkage for kinase targeting
5-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide Pyrimidine-4-carboxamide 5-Cl, 2-propylsulfanyl; 6-methoxybenzothiazole C₁₆H₁₅ClN₄O₂S₂ 394.90 Methoxy group increases electron density; propylsulfanyl balances solubility

Key Findings:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The target compound’s methylsulfonyl group (strong electron-withdrawing) contrasts with the methoxy group in ’s compound (electron-donating), which may alter binding interactions in enzymatic pockets .
  • The trifluoromethyl group in ’s compound provides both electron-withdrawing effects and enhanced lipid solubility, advantageous for blood-brain barrier penetration .

Sulfur-Containing Moieties: Methylsulfanyl (target) and propylsulfanyl () differ in steric bulk and hydrophobicity, influencing target selectivity .

Bioavailability Considerations :

  • The sulfamoyl group in ’s compound enhances water solubility, critical for oral absorption, whereas the thiadiazole in may reduce metabolic degradation .

Structural Flexibility :

  • The phenethyl linker in allows conformational adaptability, while the pyridine-thiazole system in imposes rigidity, favoring kinase inhibition .

Preparation Methods

Nucleophilic Substitution of 2-Chloro with Methylsulfanyl Group

The pyrimidine core is synthesized starting from ethyl 2,5-dichloropyrimidine-4-carboxylate. The 2-chloro substituent is replaced with a methylsulfanyl group via nucleophilic aromatic substitution using sodium methyl mercaptide (NaSMe) in dimethylformamide (DMF) at 25–60°C. This step achieves >90% conversion, with the methylthio group selectively introduced at position 2 while retaining the 5-chloro substituent.

Reaction Conditions

  • Substrate : Ethyl 2,5-dichloropyrimidine-4-carboxylate
  • Reagent : 2.1–3.0 equivalents NaSMe
  • Solvent : DMF
  • Temperature : 25–60°C
  • Yield : 89–92%

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester is hydrolyzed to the carboxylic acid using 6 M hydrochloric acid under reflux. Azeotropic distillation with toluene removes water, yielding 5-chloro-2-methylsulfanylpyrimidine-4-carboxylic acid as a crystalline solid.

Optimization Data

Parameter Condition Yield (%)
Acid Concentration 6 M HCl 95
Temperature 100°C 95
Azeotropic Agent Toluene 95

Synthesis of 6-Methylsulfonyl-1,3-Benzothiazol-2-Amine

Formation of Benzothiazole Core via Cyclization

2-Amino-6-methylthio-1,3-benzothiazole is synthesized by cyclizing 2-nitro-6-methylthioaniline with carbon disulfide (CS₂) in the presence of sodium hydrosulfide (NaHS). The reaction proceeds in aqueous ethanol at 80°C, followed by reduction of the nitro group to an amine using hydrogen gas over palladium on carbon.

Key Reaction Metrics

  • Cyclization Yield : 85%
  • Reduction Yield : 90%

Oxidation of Methylthio to Methylsulfonyl Group

The methylthio group at position 6 is oxidized to methylsulfonyl using 30% hydrogen peroxide (H₂O₂) in acetic acid with sodium tungstate as a catalyst. The reaction is conducted at 75–80°C for 3–6 hours, achieving >95% conversion.

Oxidation Conditions

Component Quantity Role
H₂O₂ (30%) 2.5–3.0 equivalents Oxidizing agent
CH₃COOH 2–10% aqueous Solvent
Na₂WO₄ 0.1–0.2 mol% Catalyst

Amide Coupling to Form Target Compound

Activation as Acyl Chloride

The carboxylic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) in toluene at 70°C. Excess SOCl₂ is removed via distillation, yielding 5-chloro-2-methylsulfanylpyrimidine-4-carbonyl chloride as a reactive intermediate.

Amide Bond Formation with Benzothiazole Amine

The acyl chloride is coupled with 6-methylsulfonyl-1,3-benzothiazol-2-amine in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at 0–25°C, achieving an 80–85% yield of the target compound.

Coupling Agent Comparison

Agent Solvent Temperature Yield (%)
SOCl₂/Et₃N DCM 0–25°C 85
EDCI/HOBt DMF 25°C 78

Optimization of Reaction Conditions

Temperature Effects on Oxidation

Elevating the oxidation temperature to 80°C reduces reaction time from 6 to 3 hours without compromising yield. Higher temperatures (>90°C) promote over-oxidation, generating sulfonic acid byproducts.

Solvent Impact on Amide Coupling

Polar aprotic solvents like DMF improve solubility but necessitate rigorous drying. Non-polar solvents like toluene reduce side reactions but require prolonged reaction times.

Q & A

Q. What strategies mitigate challenges in characterizing metastable intermediates during synthesis?

  • Answer :
  • Low-temperature NMR or cryogenic trapping to stabilize reactive intermediates .
  • Time-resolved spectroscopic techniques (e.g., stopped-flow UV-Vis) to monitor transient species .

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